1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine
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Overview
Description
1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine is a chemical compound with the molecular formula C10H15F2N. It is characterized by the presence of an ethynyl group, two fluorine atoms, and a dimethylamino group attached to a cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting with a suitable cyclohexane derivative, the ring is functionalized to introduce the necessary substituents.
Introduction of the ethynyl group: This step involves the addition of an ethynyl group to the cyclohexane ring, often using reagents such as acetylene or its derivatives.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The ethynyl and fluorine groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The dimethylamino group may also play a role in its interaction with biological molecules, influencing its pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
1-Ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine can be compared with other similar compounds, such as:
1-Ethynyl-4-fluoro-N,N-dimethylcyclohexan-1-amine: This compound has only one fluorine atom, which may affect its chemical reactivity and biological activity.
1-Ethynyl-4,4-dichloro-N,N-dimethylcyclohexan-1-amine:
1-Ethynyl-4,4-difluoro-N,N-diethylcyclohexan-1-amine: The substitution of dimethylamino with diethylamino can influence its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
1-ethynyl-4,4-difluoro-N,N-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N/c1-4-9(13(2)3)5-7-10(11,12)8-6-9/h1H,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBDMXOWXHWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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